N-{4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide
Description
This compound features a bithiophene moiety linked via an ethyl chain to a sulfamoyl group, which is attached to a para-substituted phenyl ring bearing an acetamide functional group. Such structural attributes make it relevant in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to sulfur-containing ligands .
Properties
IUPAC Name |
N-[4-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-13(21)20-14-4-7-16(8-5-14)26(22,23)19-11-10-15-6-9-18(25-15)17-3-2-12-24-17/h2-9,12,19H,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXJSSCEEKHELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a bromo-thiophene with a thiophene boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Sulfamoyl Group: The bithiophene derivative is then reacted with an appropriate sulfonyl chloride in the presence of a base to introduce the sulfamoyl group.
Formation of the Final Compound: The intermediate product is further reacted with 4-aminophenylacetamide under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfamoyl group or the bithiophene unit.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which N-{4-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide exerts its effects involves interactions with specific molecular targets. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the sulfamoyl and acetamide groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate biological pathways or enhance the material properties in industrial applications.
Comparison with Similar Compounds
Structural Variations and Key Functional Groups
The following compounds share the core sulfonamide-acetamide pharmacophore but differ in substituents, influencing their physicochemical and biological properties:
Physicochemical Properties
- Elemental analysis data from (C: 54.55%, H: 3.62%, S: 6.07%) aligns with sulfur-rich structures, suggesting similar challenges in crystallinity and purification.
- Spectroscopic Features :
Reactivity and Stability
- The impurity in forms via sulfonamide group overreaction, indicating that the target compound’s ethyl spacer may mitigate such side reactions.
- Crystallographic data () reveal intermolecular hydrogen bonding (C–H⋯O) in analogs, which could stabilize the target compound’s solid-state structure.
Research Findings and Implications
- Structural-Activity Relationships (SAR): Bithiophene’s conjugation may improve charge transfer in enzyme binding compared to single-ring systems.
- Synthetic Challenges : Copper-catalyzed routes () offer greener alternatives but require optimization to avoid byproducts like bis-sulfonamides ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
